molecular formula C4H9NO3S B13557145 L-Alanine, 3-[(R)-methylsulfinyl]-

L-Alanine, 3-[(R)-methylsulfinyl]-

Katalognummer: B13557145
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: ZZLHPCSGGOGHFW-ZQEGFCFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid is a chiral amino acid derivative with a unique sulfur-containing side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common synthetic route involves the use of chiral sulfoxides as intermediates. The reaction conditions often include the use of strong bases and oxidizing agents to introduce the sulfinyl group into the amino acid backbone.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the side chain can be further oxidized to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in biological systems, particularly in the context of sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which (2R)-2-amino-3-[®-methanesulfinyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur-containing side chain can participate in redox reactions, influencing cellular processes and enzyme activities. The compound’s chiral nature also allows it to interact selectively with biological molecules, potentially leading to unique biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methionine: Another sulfur-containing amino acid, but with a different side chain structure.

    Cysteine: Contains a thiol group instead of a sulfinyl group.

    Selenocysteine: Similar to cysteine but contains selenium instead of sulfur.

Uniqueness

(2R)-2-amino-3-[®-methanesulfinyl]propanoic acid is unique due to its specific sulfinyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other sulfur-containing amino acids may not be suitable.

Eigenschaften

Molekularformel

C4H9NO3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

(2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m0/s1

InChI-Schlüssel

ZZLHPCSGGOGHFW-ZQEGFCFDSA-N

Isomerische SMILES

C[S@@](=O)C[C@@H](C(=O)O)N

Kanonische SMILES

CS(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.